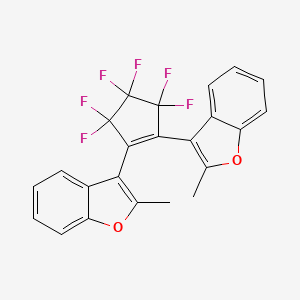
3,3'-(Perfluorocyclopent-1-ene-1,2-diyl)bis(2-methylbenzofuran)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’-(Perfluorocyclopent-1-ene-1,2-diyl)bis(2-methylbenzofuran) is a compound belonging to the class of diarylethenes, which are known for their photochromic properties. These compounds can undergo reversible changes in their structure when exposed to light, making them useful in various applications such as molecular switches and data storage devices .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(Perfluorocyclopent-1-ene-1,2-diyl)bis(2-methylbenzofuran) typically involves the reaction of perfluorocyclopentene with 2-methylbenzofuran under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. Techniques such as continuous flow reactors and automated synthesis systems can be employed to scale up the production .
Analyse Des Réactions Chimiques
Types of Reactions
3,3’-(Perfluorocyclopent-1-ene-1,2-diyl)bis(2-methylbenzofuran) undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogenation or nitration reactions can be performed using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and halogenating agents (e.g., bromine). The reactions are typically carried out under controlled conditions, such as specific temperatures and pressures, to achieve the desired products .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce halogen or nitro groups into the compound .
Applications De Recherche Scientifique
3,3’-(Perfluorocyclopent-1-ene-1,2-diyl)bis(2-methylbenzofuran) has several scientific research applications:
Chemistry: Used as a molecular photoswitch in various chemical reactions and studies.
Biology: Employed in the development of photoresponsive biomolecules and sensors.
Industry: Utilized in the production of photochromic materials for data storage and display technologies
Mécanisme D'action
The mechanism of action of 3,3’-(Perfluorocyclopent-1-ene-1,2-diyl)bis(2-methylbenzofuran) involves its ability to undergo reversible photocyclization. When exposed to light, the compound can switch between two different structural forms, which can alter its physical and chemical properties. This photochromic behavior is due to the presence of the perfluorocyclopentene core, which facilitates the reversible cyclization process .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3’-(Perfluorocyclopent-1-ene-1,2-diyl)bis(2-methylbenzo[b]thiophene): Similar in structure but contains a thiophene ring instead of a furan ring.
1,2-Bis(2-methylbenzo[b]thiophen-3-yl)-3,3,4,4,5,5-hexafluoro-1-cyclopentene: Another diarylethene with a different core structure
Uniqueness
The uniqueness of 3,3’-(Perfluorocyclopent-1-ene-1,2-diyl)bis(2-methylbenzofuran) lies in its specific photochromic properties and the presence of the furan ring, which can influence its reactivity and applications compared to similar compounds .
Propriétés
Formule moléculaire |
C23H14F6O2 |
|---|---|
Poids moléculaire |
436.3 g/mol |
Nom IUPAC |
3-[3,3,4,4,5,5-hexafluoro-2-(2-methyl-1-benzofuran-3-yl)cyclopenten-1-yl]-2-methyl-1-benzofuran |
InChI |
InChI=1S/C23H14F6O2/c1-11-17(13-7-3-5-9-15(13)30-11)19-20(22(26,27)23(28,29)21(19,24)25)18-12(2)31-16-10-6-4-8-14(16)18/h3-10H,1-2H3 |
Clé InChI |
JBGJZPIRIDMXKL-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2=CC=CC=C2O1)C3=C(C(C(C3(F)F)(F)F)(F)F)C4=C(OC5=CC=CC=C54)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



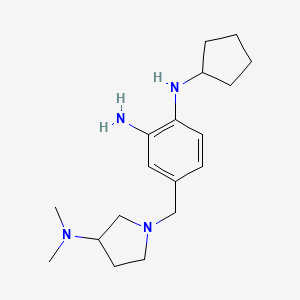

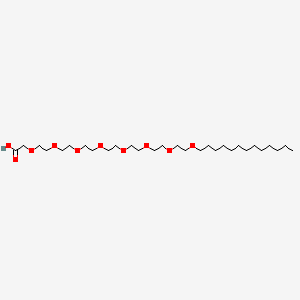
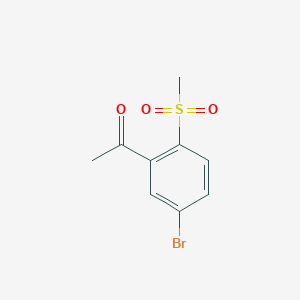
![Ethyl 4-chloro-8-iodo-7-methyl-pyrazolo[1,5-a][1,3,5]triazine-2-carboxylate](/img/structure/B12847829.png)
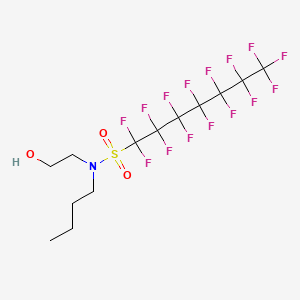
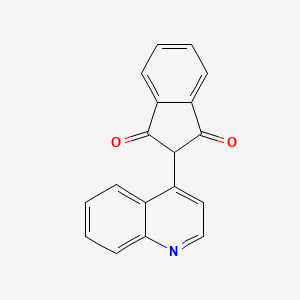
![4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridine-7-carboxylic acid](/img/structure/B12847841.png)
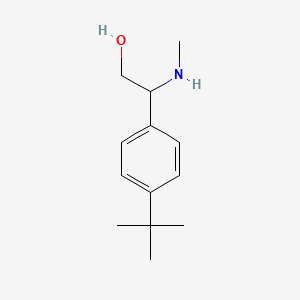


![3H-pyrrolo[2,3-c]quinoline](/img/structure/B12847855.png)
![N-Butyl-2-[[8-Ethyl-2-(4-Fluorophenyl)-4-Quinazolinyl]Thio]-Acetamide](/img/structure/B12847857.png)
